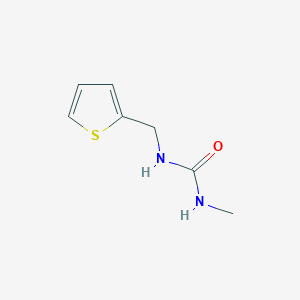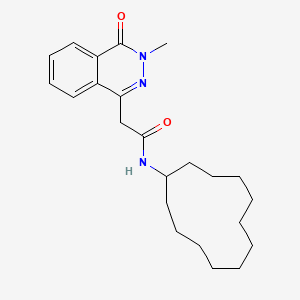![molecular formula C19H24N2O4S B4540567 N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)
N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
The compound is related to a class of chemicals that have attracted attention due to their potential therapeutic applications. While specific research on this exact compound is limited, related compounds, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, have been synthesized and studied for their enzyme inhibitory activity and antimicrobial properties. These compounds are notable for their activity against Gram-positive and Gram-negative bacterial strains, as well as their enzyme inhibitory effects, suggesting a broad spectrum of potential biochemical interactions and therapeutic applications (Hussain et al., 2017).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from secondary amines treated with sulfonyl chloride to obtain various sulfonyl amines. Following this, a furyl(1-piperazinyl)methanone base is activated and reacted with these amines to form the desired derivatives. The process demonstrates the complexity and precision required in synthesizing these compounds, with careful control over reaction conditions to achieve high yields and purity. Spectral analysis techniques, such as EI-MS, IR, and 1H-NMR, are essential for confirming the structures of the synthesized compounds (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides critical insights into the arrangement of atoms within the compound, influencing its chemical reactivity and physical properties. For example, the crystal structure analysis of similar sulfonamide compounds reveals intermolecular hydrogen bonding, which can significantly affect solubility, stability, and reactivity (Luo & Huang, 2004).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, showcasing a range of functional groups that can undergo transformations. The presence of sulfonyl and furylmethyl groups allows for reactions such as sulfonation, acylation, and nucleophilic substitution, which are pivotal in modifying the compound's biological activity and solubility (Abbasi et al., 2019).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and types of intermolecular forces present. These properties are essential for determining the compound's behavior in different environments and its suitability for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are crucial for therapeutic applications. For instance, enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase suggests potential for therapeutic use in conditions like Alzheimer's disease (Hussain et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization of Sulfonamides
Sulfonamides, including piperidine derivatives, are pivotal in the synthesis of structurally diverse and therapeutically significant compounds. Kaneda (2020) discusses the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, underscoring the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical industry applications (Kaneda, 2020). The methodology offers access to unique polyheterocyclic compounds, highlighting the chemical diversity achievable with sulfonamide frameworks.
Medicinal Significance of Sulfonamides
Sulfonamides possess a broad range of biological activities, making them crucial in medicinal chemistry. Zhao et al. (2018) review the pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamides, noting their applications across antimicrobial, anti-inflammatory, antiviral, and anticancer agents. This review emphasizes the structural diversity and therapeutic potential of sulfonamide-based compounds, inspiring the design of new drugs against various diseases (Zhao et al., 2018).
Environmental Applications and Challenges
The removal of poly- and perfluoroalkyl substances (PFAS) from water, which are structurally related to sulfonamides, illustrates the environmental relevance of these compounds. Gagliano et al. (2019) critically review the adsorption techniques for PFAS removal, highlighting the challenges in adsorbent regeneration and the impact of chain length and organic matter on the process. This study underscores the environmental persistence and health risks of sulfonamide derivatives, pointing to the need for efficient removal techniques from water bodies (Gagliano et al., 2019).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-5-2-3-6-17(15)14-26(23,24)21-10-8-16(9-11-21)19(22)20-13-18-7-4-12-25-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIJUAQXPOTMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4540486.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4540493.png)
![2-{4-[(3,4-dimethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540498.png)
![ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4540505.png)


![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)
![N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4540542.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4540546.png)

![N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4540556.png)
![8-(2,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4540569.png)